molecular formula C42H26N4 B14789883 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline

2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline

Cat. No.: B14789883
M. Wt: 586.7 g/mol
InChI Key: APCOFAPRELYJTB-UHFFFAOYSA-N
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Description

2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline is a heterocyclic organic compound known for its ability to form strong complexes with metal ions. This particular compound is characterized by its multiple phenyl groups attached to the phenanthroline core, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The phenanthroline core is then functionalized with phenyl groups through a series of substitution reactions, using reagents like bromophenol and n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

Scientific Research Applications

2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline involves its ability to form strong complexes with metal ions. This interaction can modulate the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, its ability to intercalate into DNA allows it to disrupt DNA replication and transcription, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler derivative with similar coordination properties but lacking the additional phenyl groups.

    2,2’-Bipyridine: Another ligand used in coordination chemistry, similar in function but with a different structural framework.

    Phenanthrene: The hydrocarbon parent compound of phenanthroline, lacking the nitrogen atoms and coordination properties.

Uniqueness

2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline is unique due to its multiple phenyl groups, which enhance its ability to interact with various substrates and metal ions. This makes it a versatile compound in both research and industrial applications, offering advantages over simpler derivatives like 1,10-phenanthroline and 2,2’-bipyridine .

Properties

Molecular Formula

C42H26N4

Molecular Weight

586.7 g/mol

IUPAC Name

2-[3-[3-[3-(1,10-phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline

InChI

InChI=1S/C42H26N4/c1-6-31(33-8-2-10-35(25-33)37-20-18-29-16-14-27-12-4-22-43-39(27)41(29)45-37)24-32(7-1)34-9-3-11-36(26-34)38-21-19-30-17-15-28-13-5-23-44-40(28)42(30)46-38/h1-26H

InChI Key

APCOFAPRELYJTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC(=CC=C6)C7=NC8=C(C=CC9=C8N=CC=C9)C=C7

Origin of Product

United States

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